

challenges in separating Ni-63 from other interfering radionuclides in samples.

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Compound of Interest

Compound Name: Nickel-63

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Technical Support Center: Ni-63 Separation and Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of **Nickel-63** (Ni-63) from interfering radionuclides in various samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common radionuclides that interfere with Ni-63 analysis?

A1: The primary interfering radionuclides in Ni-63 analysis are typically other activation products found in similar sample matrices. These include:

- Cobalt-60 (Co-60): Emits high-energy gamma rays that can create background noise and interfere with quantification.[\[1\]](#)[\[2\]](#)
- Iron-55 (Fe-55): A low-energy X-ray emitter whose spectrum can overlap with the low-energy beta spectrum of Ni-63 in some detection methods.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Other Nickel Isotopes (e.g., Ni-59): As a beta emitter, Ni-59's spectrum can directly overlap with that of Ni-63, making discrimination difficult with liquid scintillation counting alone.[\[5\]](#)

- Actinides: In samples from nuclear reactors, various actinides may be present and need to be removed to avoid interference.[6]
- Fission and Activation Products: A variety of other fission and activation products can be present in environmental and nuclear waste samples, necessitating robust chemical separation.[7][8]

Q2: What are the primary analytical methods for quantifying Ni-63?

A2: The most prevalent method for quantifying Ni-63 is Liquid Scintillation Counting (LSC) due to its high counting efficiency for low-energy beta emitters.[9] Other techniques include:

- Gas Flow Proportional Counters: These can be used but often have lower detection efficiencies compared to LSC.[9]
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While capable of detecting Ni-63, it may not be suitable for all applications due to potential isobaric interferences (e.g., from Cu-63) and may not reach the required detection limits for clearance levels in decommissioning projects.[9][10]

Q3: Why is chemical separation necessary before Ni-63 measurement?

A3: Ni-63 is a pure low-energy beta emitter (maximum energy of 67 keV), meaning it does not emit gamma rays that can be easily distinguished by spectrometry.[4][6] Therefore, chemical separation is crucial to:

- Remove interfering radionuclides whose radiation emissions could be misidentified as Ni-63.
- Eliminate matrix components that can cause quenching (reduction of the scintillation signal) in LSC.[3][9]
- Concentrate the Ni-63 to a level that is detectable by the chosen analytical instrument.

Troubleshooting Guides

This section provides solutions to common problems encountered during Ni-63 separation experiments.

Issue 1: Low Chemical Yield of Nickel

Symptoms:

- The final amount of recovered Nickel carrier is significantly lower than the amount initially added.
- The calculated activity of Ni-63 is unexpectedly low or below the detection limit.

Possible Causes and Solutions:

Cause	Troubleshooting Steps
Incomplete Precipitation with Dimethylglyoxime (DMG)	<ul style="list-style-type: none">- pH Adjustment: Ensure the pH of the solution is optimal for Ni-DMG precipitation (typically pH 8-10).[3][6]- Presence of Complexing Agents: If organic complexing agents like EDTA are present, they must be destroyed (e.g., through acid digestion) prior to precipitation as they can prevent the formation of the Ni-DMG complex.[6][11]- Sufficient Reagent: Add an excess of DMG solution to ensure complete precipitation of all nickel.
Losses During Ion Exchange or Extraction Chromatography	<ul style="list-style-type: none">- Incorrect Resin Conditioning: Pre-condition the column with the appropriate buffer solution as specified in the protocol to ensure proper binding of Nickel.[6]- Improper Elution: Use the recommended eluent and volume to ensure complete stripping of Ni from the column. For Ni-resin, 3 M HNO₃ is commonly used.[3][6]- Flow Rate: Maintain the recommended flow rate during sample loading and elution to allow for sufficient interaction time with the resin.
Co-precipitation with Other Elements	<ul style="list-style-type: none">- Scavenging Steps: Incorporate a scavenging step, such as an iron hydroxide precipitation, to remove interfering ions before the specific Ni separation.[11]

Issue 2: High Background or Spectral Interference in LSC

Symptoms:

- The background count rate in the LSC is elevated.
- The beta spectrum shows unexpected peaks or a broad distribution, indicating the presence of other radionuclides.

Possible Causes and Solutions:

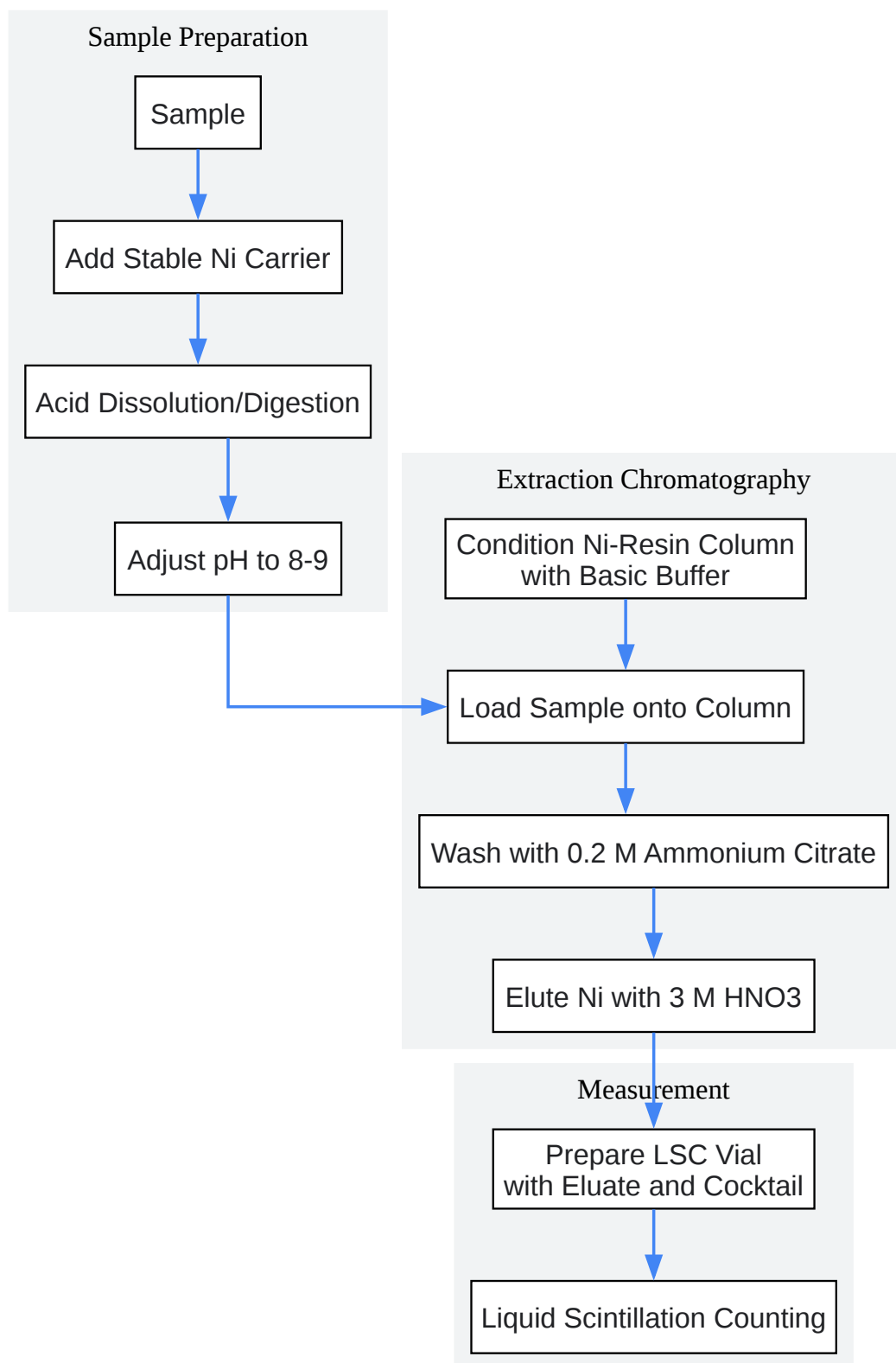
Cause	Troubleshooting Steps
Incomplete Separation of Interfering Radionuclides	<ul style="list-style-type: none">- Multi-Step Purification: A single separation step may not be sufficient. Combine techniques like precipitation, ion exchange, and extraction chromatography for a more thorough purification.[3][4][12]- Decontamination Factor: Evaluate the decontamination factor of your separation procedure for key interfering nuclides like Co-60 and Fe-55. If it's low, consider adding or optimizing a purification step.[4]
Spectral Overlap from Ni-59	<ul style="list-style-type: none">- Spectrum Channel Division: For samples containing both Ni-59 and Ni-63, a channel division method in the LSC can be used to analyze Ni-63 in a region of the spectrum where Ni-59 contributes minimally.[5] However, this method is less accurate for Ni-59 when the Ni-63/Ni-59 activity ratio is high.[5]
Quenching Effects	<ul style="list-style-type: none">- Color Quench: If the final sample solution is colored (e.g., due to residual iron), it can significantly reduce the light output.[9] Use appropriate quench correction methods and consider additional purification steps to remove color-causing ions.- Chemical Quench: Residual acids or other chemicals from the separation process can interfere with the scintillation process. Ensure the final sample is in a medium compatible with the scintillation cocktail.

Experimental Protocols

Protocol 1: Ni-63 Separation using Extraction Chromatography (Ni-Resin)

This protocol is a common and effective method for separating Ni-63 from various sample matrices.[\[6\]](#)

Workflow Diagram:



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Caption: Workflow for Ni-63 separation using extraction chromatography.

Methodology:

- Sample Preparation:
 - Take a known aliquot of the sample.
 - Add a known amount of stable Nickel carrier for chemical yield determination.
 - Perform acid digestion to bring the sample into solution and destroy organic matter.
 - Adjust the sample pH to 8-9 using a suitable buffer (e.g., ammonium citrate).[\[6\]](#)
- Extraction Chromatography:
 - Pre-condition a Ni-resin column (e.g., from Eichrom or Triskem) with a basic buffer solution (pH ~9).[\[6\]](#)
 - Load the prepared sample onto the column. A red band should appear as the Ni-DMG complex forms on the resin.[\[6\]](#)
 - Wash the column with 0.2 M ammonium citrate solution to remove interfering ions.
 - Elute the purified Nickel from the column using 3 M nitric acid. The red band should disappear.[\[6\]](#)
- Liquid Scintillation Counting:
 - Transfer a known volume of the eluate into an LSC vial.
 - Add a gelating scintillation cocktail and mix thoroughly.[\[6\]](#)
 - Count the sample in a liquid scintillation counter using an appropriate energy window for Ni-63.

Protocol 2: Classical Ni-DMG Precipitation

This method relies on the selective precipitation of Nickel as a complex with dimethylglyoxime.

Logical Relationship Diagram:



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Caption: Logical steps in the classical Ni-DMG precipitation method.

Methodology:

- Initial Purification:
 - Add stable Ni carrier to the sample.
 - Perform an iron hydroxide precipitation at pH 7-8 to act as a scavenger, removing actinides and other interfering ions.[6][11] The Nickel remains in the supernatant.
- DMG Precipitation:
 - To the supernatant, add dimethylglyoxime solution to precipitate Nickel as a distinct red complex.[6]
 - Separate the precipitate by centrifugation or filtration.
- Purification and Yield Determination:
 - The precipitation and dissolution steps can be repeated for further purification.[6]
 - The purified Ni-DMG complex is heated to form black Nickel oxide (NiO).
 - The NiO is weighed to determine the chemical yield of the separation process.[6][11]
- Measurement:
 - The weighed NiO is dissolved in 1 M HCl.[6]
 - An aliquot of this solution is mixed with a gelating scintillation cocktail for LSC counting.[6]

Quantitative Data Summary

The efficiency and detection limits of Ni-63 separation and analysis are highly dependent on the sample matrix, interfering radionuclides, and the specific method employed.

Parameter	Method	Typical Value	Reference
Chemical Yield	Ni-DMG Precipitation & Ion Exchange	> 90%	[4]
Extraction Chromatography (Ni-Resin)	92.3 ± 0.8 %	[13]	
Concrete Sample Analysis	49 - 71%	[12]	
Decontamination Factor	For Interfering Radionuclides	> 10 ⁵	[4][13]
Detection Limit (LSC)	Nuclear Waste Samples	0.014 Bq	[4][13]
Concrete Samples (50g)	0.002 Bq/g	[12]	
LSC Counting Efficiency	Gel Scintillation	~33%	[7]
Steel Samples	47% - 54%	[9]	

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